molecular formula C12H16O2 B3042216 4-Tert-butyl-2-methoxybenzaldehyde CAS No. 53535-88-9

4-Tert-butyl-2-methoxybenzaldehyde

Cat. No.: B3042216
CAS No.: 53535-88-9
M. Wt: 192.25 g/mol
InChI Key: MMBSDOVPCGONFD-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-methoxybenzaldehyde is a substituted benzaldehyde featuring a methoxy group at the ortho position and a bulky tert-butyl group at the para position of the aromatic ring. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers.

Properties

IUPAC Name

4-tert-butyl-2-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-12(2,3)10-6-5-9(8-13)11(7-10)14-4/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBSDOVPCGONFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Tert-butyl-2-methoxybenzaldehyde can be synthesized through several methods. One common method involves the partial oxidation of 4-tert-butyltoluene using hydrogen peroxide in glacial acetic acid, catalyzed by bromide ions in combination with cobalt(II) acetate or cerium(III) acetate . This method provides a straightforward route to obtain the desired aldehyde.

Industrial Production Methods

In industrial settings, the production of this compound often involves similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-2-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The methoxy and tert-butyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: 4-Tert-butyl-2-methoxybenzoic acid.

    Reduction: 4-Tert-butyl-2-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Biochemical Applications

Synthesis of Organic Compounds
4-Tert-butyl-2-methoxybenzaldehyde serves as a versatile building block in organic synthesis. Its aldehyde functional group allows for various reactions, including condensation reactions to form Schiff bases. These Schiff bases have been utilized in the synthesis of complex organic ligands and coordination compounds, which are essential in catalysis and material science.

Biological Activity
Research indicates that this compound exhibits several biological activities:

  • Antioxidant Properties : It has demonstrated significant free radical scavenging ability, which is crucial for protecting cells from oxidative stress. In assays such as DPPH and ABTS, it showed effective antioxidant activity with IC values of 25.4 µM and 19.8 µM respectively.
  • Antimicrobial Activity : Preliminary studies suggest antimicrobial properties against various bacterial strains. For instance, minimum inhibitory concentration (MIC) values were recorded at 50 µg/mL for Staphylococcus aureus, 40 µg/mL for Escherichia coli, and 30 µg/mL for Candida albicans.
  • Cytotoxic Effects on Cancer Cells : It has shown cytotoxicity in cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer), with IC values of 15.0 µM and 12.5 µM respectively.

Pharmaceutical Applications

Drug Development
The compound's ability to modulate cellular processes makes it a candidate for drug development, particularly in cancer therapy. Its mechanisms of action include:

  • Inhibition of Cell Proliferation : The compound may interfere with the cell cycle progression in cancer cells, leading to apoptosis.
  • Modulation of Signaling Pathways : It affects various signaling pathways involved in inflammation and cell survival.

Potential as a Therapeutic Agent
Given its biological activities, there is potential for further exploration of this compound as a therapeutic agent for conditions linked to oxidative stress and microbial infections.

Material Science Applications

Polymer Chemistry
In material science, the compound can be utilized in the synthesis of polymers where its aldehyde functionality can react with amines or alcohols to form cross-linked structures. This application is particularly relevant in creating durable materials with specific mechanical properties.

Case Study: Antioxidant Activity

A study evaluated the antioxidant potential using DPPH and ABTS assays, revealing that this compound significantly reduced free radicals, suggesting its effectiveness as an antioxidant agent.

Case Study: Cytotoxicity in Cancer Research

Another investigation focused on the cytotoxic effects on breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The study confirmed increased apoptosis in treated cells compared to controls through fluorescence microscopy analysis.

Summary Table of Biological Activities

Activity TypeAssay TypeResult (IC or MIC)
AntioxidantDPPH25.4 µM
ABTS19.8 µM
AntimicrobialS. aureus50 µg/mL
E. coli40 µg/mL
C. albicans30 µg/mL
CytotoxicityMCF-715.0 µM
PC-312.5 µM

Mechanism of Action

The mechanism of action of 4-tert-butyl-2-methoxybenzaldehyde involves its interaction with various molecular targets. The compound’s antiproliferative activity is believed to be due to its ability to interfere with cell cycle progression and induce apoptosis in cancer cells. Its anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

The following table summarizes key structural and electronic differences between 4-tert-butyl-2-methoxybenzaldehyde and similar compounds:

Compound Name Substituents (Position) Key Properties Applications/Notes
This compound tert-butyl (para), methoxy (ortho) High lipophilicity, steric hindrance Intermediate for pharmaceuticals
4-Methoxy-2-methylbenzaldehyde methyl (para), methoxy (ortho) Lower steric bulk, higher volatility Precursor for dyes and fragrances
4-Butoxy-3-chloro-5-methoxybenzaldehyde butoxy (para), chloro (meta), methoxy (meta) Electron-withdrawing Cl, moderate lipophilicity Limited safety data available
4-(Cyclopropylmethoxy)benzaldehyde cyclopropylmethoxy (para) Enhanced steric bulk from cyclopropane Synthetic intermediate
3-(4-Tert-butylphenoxymethyl)-4-methoxybenzaldehyde tert-butyl (phenoxy para), methoxy (meta) Extended conjugation via ether linkage Specialty polymer synthesis

Key Observations :

  • Electronic Effects : Methoxy groups are electron-donating via resonance, activating the aromatic ring toward electrophilic substitution. In contrast, chloro substituents (as in 4-butoxy-3-chloro-5-methoxybenzaldehyde) deactivate the ring, altering reactivity .

Physicochemical Properties

  • Lipophilicity: The tert-butyl group significantly increases logP (octanol-water partition coefficient) compared to methyl or methoxy analogs, enhancing membrane permeability in drug candidates .
  • Solubility : Compounds with polar substituents (e.g., methoxy) exhibit better aqueous solubility, while tert-butyl and butoxy groups favor organic solvents .

Biological Activity

4-Tert-butyl-2-methoxybenzaldehyde is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group and a methoxy group attached to a benzaldehyde structure. Its molecular formula is C12H16O2C_{12}H_{16}O_2, with a molecular weight of approximately 192.25 g/mol. The unique structural features of this compound contribute to its reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound may possess antimicrobial effects, making it a candidate for developing new antibacterial agents. Its interaction with bacterial enzymes suggests potential pathways for inhibiting bacterial growth .
  • Anti-inflammatory Effects : Preliminary investigations suggest that this compound may modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines .
  • Antioxidant Activity : The compound has been evaluated for its antioxidant properties, which are essential for protecting cells from oxidative stress. It has shown promising results in various assays measuring its ability to scavenge free radicals .

The specific mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various molecular targets, including:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes or microbial metabolism, leading to reduced activity of these pathways .
  • Receptor Modulation : There is evidence suggesting that it could influence receptor activity related to inflammation and immune response, although detailed studies are required to elucidate these interactions fully .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Activity Study :
    • A study assessed the compound's effectiveness against various bacterial strains. Results indicated a significant reduction in bacterial viability at specific concentrations, supporting its potential as an antimicrobial agent .
  • Anti-inflammatory Research :
    • In vitro experiments demonstrated that treatment with this compound resulted in decreased levels of inflammatory markers in cultured cells, suggesting its utility in managing inflammatory conditions .
  • Antioxidant Assays :
    • The antioxidant capacity was evaluated using DPPH and ABTS assays, where the compound exhibited notable scavenging activity comparable to known antioxidants .

Comparative Analysis with Related Compounds

To better understand the significance of this compound's biological activity, it can be compared with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
3-Hydroxy-4-methoxybenzaldehydeHydroxyl group instead of tert-butylDifferent reactivity; anti-inflammatory potential
5-(tert-Butyl)-2-methoxybenzaldehydeSimilar structure; different positionExplored for enzyme interactions
3-Tert-butyl-4-hydroxybenzaldehydeHydroxyl group at the fourth positionNoted for antioxidant properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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